Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2
Brand Name: Vulcanchem
CAS No.: 148579-93-5
VCID: VC20844615
InChI: InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1
SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C
Molecular Formula: C20H21NO13
Molecular Weight: 483.4 g/mol

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

CAS No.: 148579-93-5

Cat. No.: VC20844615

Molecular Formula: C20H21NO13

Molecular Weight: 483.4 g/mol

* For research use only. Not for human or veterinary use.

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 - 148579-93-5

Specification

CAS No. 148579-93-5
Molecular Formula C20H21NO13
Molecular Weight 483.4 g/mol
IUPAC Name methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate
Standard InChI InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1
Standard InChI Key MHAQOFAFDHVKQE-KVIJGQROSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C
SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C
Canonical SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator